molecular formula C18H14F2N2O4S B2702014 N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 1903167-09-8

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2702014
CAS No.: 1903167-09-8
M. Wt: 392.38
InChI Key: XSDRZIYINIMWFO-UHFFFAOYSA-N
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Description

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a combination of fluorinated aromatic rings, furan, thiophene, and oxalamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxalamide core, followed by the introduction of the fluorinated phenyl, furan, and thiophene groups through various coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The oxalamide group can be reduced to amines.

    Substitution: The fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxalamide group can yield primary or secondary amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.

    Biological Studies: It can serve as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,5-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2,5-difluorophenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Uniqueness

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O4S/c19-11-5-6-12(20)13(9-11)22-17(24)16(23)21-10-18(25,14-3-1-7-26-14)15-4-2-8-27-15/h1-9,25H,10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDRZIYINIMWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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